molecular formula C11H9ClO B082660 1-Chloro-4-methoxynaphthalene CAS No. 10443-43-3

1-Chloro-4-methoxynaphthalene

Cat. No. B082660
CAS RN: 10443-43-3
M. Wt: 192.64 g/mol
InChI Key: FKJJGFWMWLNSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-4-methoxynaphthalene involves multiple chemical reactions and pathways. For example, 1-methoxynaphthalene undergoes regioselective lithiation followed by a series of reactions leading to various substituted naphthalenes, which showcases the complexity of synthetic routes in this chemical family (Betz & Bauer, 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, has been characterized using techniques like X-ray diffraction. These studies provide insights into the spatial arrangement and bond lengths within the molecule, aiding in the understanding of its chemical reactivity and interactions (Singh, 2013).

Scientific Research Applications

  • Regioselective Lithiation of Methoxynaphthalene : 1-Methoxynaphthalene undergoes lithiation, a crucial reaction in organic synthesis. This process is important for functional group manipulations and complex molecule synthesis (Betz & Bauer, 2002).

  • Solid Base Catalyzed O-Methylation : This reaction is significant in producing 2-Methoxynaphthalene, an intermediate in naproxen manufacturing, a widely used non-steroidal, anti-inflammatory drug (Yadav & Salunke, 2013).

  • Spectral Analysis : Infrared and Raman spectroscopy studies on 1-Methoxynaphthalene provide insights into the molecule's structure and vibrational properties, essential for material science and molecular engineering (Govindarajan, Periandy, & Ganesan, 2010).

  • Aromatic C–H Bond Hydroxylation : This reaction, catalyzed by P450 peroxygenases, is important in biotechnology and synthetic chemistry, highlighting the versatility of these enzymes in organic synthesis (Shoji et al., 2010).

  • Synthesis and Crystallography : The synthesis of derivatives of Methoxynaphthalene and their structural characterization using X-ray diffraction provide essential information for the development of new materials and pharmaceuticals (Singh, 2013).

  • Shape-Selective Acylation : This process is crucial in fine-tuning the properties of Methoxynaphthalene derivatives, impacting the development of pharmaceuticals and specialty chemicals (Botella et al., 2003).

  • Functionalization of Methoxynaphthalenes : Studies on the functionalization of Methoxynaphthalenes, such as by acid-catalyzed cleavage, contribute to the development of new synthetic methods in organic chemistry (Jefford et al., 1984).

  • Electrochemical Syntheses : Anodic oxidation of naphthalene and its derivatives provides insights into electrochemical methods for synthesizing Methoxynaphthalene compounds, useful in various industrial applications (Bockmair & Fritz, 1976).

Future Directions

While specific future directions for 1-Chloro-4-methoxynaphthalene are not mentioned in the literature, naphthoquinones and their derivatives are being studied for their potential in various applications, including as antimicrobial and antitumoral molecules .

properties

IUPAC Name

1-chloro-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJJGFWMWLNSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345645
Record name 1-Chloro-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxynaphthalene

CAS RN

10443-43-3
Record name 1-Chloro-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-methoxynaphthalene

Citations

For This Compound
8
Citations
Y Suzuki, K Takeuchi, M Kodomari - Journal of Chemical Research …, 1997 - pubs.rsc.org
The reaction of 1-alkoxynaphthalenes 1 with alumina-supported copper(II) bromide or copper(II) chloride gave dimers, 4,4′-dialkoxy-1,1′-binaphthyls 3, as major products, and with …
Number of citations: 3 pubs.rsc.org
SR Bansal, DC Nonhebel, JM Mancilla - Tetrahedron, 1973 - Elsevier
… This showed it to contain 1 -methoxynaphthalene, 1chloro-4-methoxynaphthalene, and a third compound of slightly greater retenti on time. This residue was distilled and the fraction bp …
Number of citations: 29 www.sciencedirect.com
MTM Tulp, O Hutzinger - Biomedical Mass Spectrometry, 1978 - Wiley Online Library
The methyl ethers of a number of hydroxylated (poly)chlorodibenzo‐p‐dioxins, chlorodibenzofurans, chlorodiphenyl ethers and chloronaphthalenes, representing all different hydroxy …
Number of citations: 55 onlinelibrary.wiley.com
PD Nahide, V Ramadoss… - European Journal of …, 2018 - Wiley Online Library
A new and in situ formed reagent generated by mixing PIFA {bis[(trifluoroacetoxy)iodobenzene]} and AlCl 3 was introduced in the organic synthesis for the direct and highly …
MAB Mostafa, RM Bowley, DT Racys… - The Journal of …, 2017 - ACS Publications
A general and regioselective method for the chlorination of activated arenes has been developed. The transformation uses iron(III) triflimide as a powerful Lewis acid for the activation of …
Number of citations: 64 pubs.acs.org
Z Min, F Ying-Guo - Journal of Chemical Research, 2014 - journals.sagepub.com
An efficient monochlorination of electron-rich aromatic compounds is developed, with which a series of regioselective monochlorinated products are obtained in good yields. In the …
Number of citations: 3 journals.sagepub.com
A Luc, JCA Oliveira, P Boos, N Jacob, L Ackermann… - Chem Catalysis, 2023 - cell.com
Expanding the borders of asymmetric synthesis by designing original chiral molecules and sustainable strategies to synthesize them holds great promise not only for the pharmaceutical …
Number of citations: 1 www.cell.com
JS Yadav, BVS Reddy, PSR Reddy… - Advanced Synthesis …, 2004 - Wiley Online Library
A simple, rapid and highly regioselective green protocol has been developed for the halogenation of aromatic systems with N‐halosuccinimides using room temperature ionic liquids (…
Number of citations: 88 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.